Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)
2872-72-2 structure
Product Name:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
CAS-Nr.:2872-72-2
MF:C20H24O10
MW:424.398567199707
CID:270378
PubChem ID:102346
Update Time:2025-05-25
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
- Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- Phenyl-2,3,4,6-tetra
- PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
- AC1L2SMM
- AC1Q60AW
- A-d-galactopyranoside
- AR-1L0398
- BTB11984
- EINECS 220-705-9
- HMS1661L17
- phenyl 2,3,4,6-tetra-o-acetyl-
- SureCN7694818
- 2872-72-2
- SCHEMBL7694818
- CCG-233247
- Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
- DTXSID201225803
- Phenyl tetra-O-acetyl-beta-D-galactopyranoside
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- NSC 173175
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- W-202201
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- HPKPFIHCMIKXMU-LCWAXJCOSA-N
- beta-D-Galactopyranoside, phenyl, tetraacetate
- NS00049317
- Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
- Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
-
- Inchi: 1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
- InChI-Schlüssel: HPKPFIHCMIKXMU-LCWAXJCOSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 424.13700
- Monoisotopenmasse: 424.137
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 11
- Komplexität: 627
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 124A^2
Experimentelle Eigenschaften
- Dichte: 1.29
- Schmelzpunkt: 123-124 °C
- Siedepunkt: 491.4°Cat760mmHg
- Flammpunkt: 212°C
- Brechungsindex: 1.524
- PSA: 123.66000
- LogP: 1.14850
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P336800-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 1g |
$ 58.00 | 2023-09-06 | ||
| TRC | P336800-10 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 10g |
80.00 | 2021-07-19 | ||
| TRC | P336800-25 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 25g |
130.00 | 2021-07-19 | ||
| TRC | P336800-50 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
235.00 | 2021-07-19 | ||
| TRC | P336800-10g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 10g |
$ 98.00 | 2023-09-06 | ||
| TRC | P336800-25g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 25g |
$ 161.00 | 2023-09-06 | ||
| TRC | P336800-50g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
$ 235.00 | 2022-06-03 | ||
| TRC | P336800-50000mg |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 50g |
$287.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391651-1 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2,256.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391651-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2256.00 | 2023-09-05 |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Verwandte Literatur
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside) Verwandte Produkte
- 17042-40-9(4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge